2-Chloroethoxy Dechloromelphalan
Description
Properties
Molecular Formula |
C₁₅H₂₂Cl₂N₂O₃ |
|---|---|
Molecular Weight |
349.25 |
Synonyms |
(S)-2-Amino-3-(4-((2-(2-chloroethoxy)ethyl)(2-chloroethyl)amino)phenyl)propanoic Acid; Melphalan Impurity J |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include bis(2-chloroethyl) ether , 1,2-bis(2-chloroethoxy)ethane , and bis(2-chloroethoxy)methane (evidenced in ). These compounds share chloroalkyl or chloroethoxy groups but differ in backbone structures and applications.
*Assumed structure based on nomenclature conventions.
Functional and Application Differences
- This compound: Presumed to act as an alkylating agent (similar to melphalan), targeting DNA in cancer cells.
- Unlike nitrogen mustards, it lacks therapeutic utility.
- 1,2-bis(2-chloroethoxy)ethane : Classified as a beta-chloroether, studied for environmental persistence and toxicity in air/water matrices . Its detection methods (e.g., gas chromatography) differ from pharmaceutical quality control protocols.
- bis(2-chloroethoxy)methane : Found in water treatment systems but with unreliable detection due to variable extraction recovery rates, complicating regulatory monitoring .
Analytical and Stability Considerations
- Detection Challenges : Bis(2-chloroethoxy)methane exemplifies difficulties in quantifying chloroethoxy compounds at trace levels, with recovery rates as low as 20–80% in water samples . This contrasts with pharmaceutical-grade analytical methods, which prioritize precision.
- Stability : Chloroethoxy compounds are prone to hydrolysis, especially in aqueous environments. For instance, beta-chloroethers degrade into chlorinated byproducts, necessitating stabilization in clinical formulations .
Preparation Methods
Reaction Mechanism and Optimization
The synthesis involves three stages:
-
Formation of Borate Ester : Diethylene glycol reacts with metaboric anhydride in toluene under reflux to form tris-(2-hydroxyethoxy-1-yl)-ethyl metaborate. This step eliminates water, driving the reaction toward completion.
-
Chlorination : Thionyl chloride (SOCl₂) introduces chlorine atoms at hydroxyl sites, yielding tris-(2-chloroethoxy-1-yl)-ethyl metaborate. A molar ratio of 1.1–1.2:1 (SOCl₂:diethylene glycol) at 15–30°C minimizes side reactions.
-
Hydrolysis : Controlled addition of water liberates 2-(2-chloroethoxy)ethanol and regenerates boric acid for reuse.
Key Data Table: Reaction Conditions and Outcomes
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| SOCl₂:Diethylene glycol | 1.1–1.2:1 | Maximizes chlorination efficiency |
| Temperature | 15–30°C | Reduces decomposition |
| Hydrolysis water volume | 30 mL (per 0.8 mol) | Prevents over-dilution |
| Final yield | 68.3% | Economically viable |
| Purity (GC) | 98.1% | Suitable for downstream use |
This method achieves a 68.3% yield with 98.1% purity, outperforming earlier approaches plagued by low efficiency or complex purification.
Integration of 2-(2-Chloroethoxy)ethanol into Dechloromelphalan Synthesis
While direct protocols for this compound remain proprietary, its structure suggests a nucleophilic substitution reaction where the 2-chloroethoxy group displaces a leaving group on dechloromelphalan. The intermediate’s stability and solubility—enhanced by the ethylene glycol moiety—facilitate controlled alkylation, a hallmark of nitrogen mustard agents.
Alkylation Strategies
-
Direct Etherification : Reacting dechloromelphalan with 2-(2-chloroethoxy)ethanol under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound.
-
Protection-Deprotection : Temporary protection of amine groups (e.g., Boc) might prevent undesired side reactions during ether bond formation.
Critical Factors for Success
-
Temperature control : Excessive heat may degrade the chloroethoxy group.
-
Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity without hydrolyzing intermediates.
-
Stoichiometry : A 1:1 molar ratio ensures complete substitution while minimizing dimerization.
Industrial and Environmental Considerations
The patent’s emphasis on boric acid recovery (79 g reclaimed per 0.8 mol diethylene glycol) reduces waste and raw material costs, aligning with green chemistry principles. Furthermore, the aqueous workup generates minimal organic pollutants, addressing regulatory concerns.
Analytical Characterization
Quality control relies on:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloroethoxy Dechloromelphalan, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions, such as the reaction of ethanol with ethyl chloroacetate under controlled temperatures (40–60°C) and anhydrous conditions to minimize hydrolysis . Oxidation of 2-chloroethoxy ethanol using nitric acid is another route, requiring precise stoichiometric ratios to avoid over-oxidation . Yield optimization involves monitoring reaction progress via TLC or GC-MS, with purity assessed through recrystallization or column chromatography .
Q. What analytical techniques are most effective for characterizing this compound and verifying structural integrity?
- Methodology : Use a combination of NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm the presence of the 2-chloroethoxy group and aromatic protons . Mass spectrometry (HRMS) validates the molecular formula (e.g., C10H12ClN2O3S for structural analogs), while IR spectroscopy identifies functional groups like sulfonamide (1330–1250 cm<sup>-1</sup>) and ether linkages (1150–1050 cm<sup>-1</sup>) .
Q. How does the 2-chloroethoxy moiety influence the compound’s solubility and stability in biological buffers?
- Methodology : Solubility is tested in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Stability studies involve incubating the compound at 37°C and analyzing degradation products via HPLC. The chloroethoxy group enhances lipophilicity but may hydrolyze in aqueous buffers, requiring storage at –20°C under inert atmospheres .
Advanced Research Questions
Q. What strategies optimize the reaction efficiency of this compound in nucleophilic substitution reactions?
- Methodology : Screen solvents (e.g., DMF vs. THF) and bases (e.g., K2CO3 vs. Et3N) to improve leaving-group displacement. Kinetic studies under varying temperatures (25–80°C) reveal activation energies, while DFT calculations predict transition-state geometries .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?
- Methodology : Conduct comparative assays (e.g., enzyme inhibition in human vs. murine cell lines) under standardized conditions (pH, temperature, and incubation time). Use proteomic profiling to identify off-target interactions that may explain variability . Meta-analyses of published IC50 values with adjustments for assay heterogeneity (e.g., ATP concentration in kinase assays) are critical .
Q. What computational modeling approaches are suitable for predicting the reactivity of the 2-chloroethoxy group in complex biological systems?
- Methodology : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins, while molecular dynamics (GROMACS) simulations assess the stability of covalent adducts formed via nucleophilic attack. QSAR models correlate electronic parameters (Hammett σ) with reaction rates .
Q. How can structural modifications of the 2-chloroethoxy group enhance target specificity while reducing off-target alkylation?
- Methodology : Synthesize analogs with bulkier substituents (e.g., 2-fluoroethoxy or 2-azidoethoxy) to sterically hinder non-specific binding. Evaluate selectivity using competitive binding assays and crystallography to map active-site interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
